2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid
Description
2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid is a boronic acid derivative of the imidazo[1,2-a]pyridine scaffold, featuring an ethoxycarbonyl group at position 2 and a methyl group at position 5. This compound is structurally distinct due to its substitution pattern, which enhances its utility in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(2-ethoxycarbonyl-7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O4/c1-3-18-11(15)9-6-14-5-8(12(16)17)7(2)4-10(14)13-9/h4-6,16-17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHUCDAHGJFIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(N=C2C=C1C)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid typically involves the reaction of 2-ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that boronic acids, including 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid, may exhibit anticancer properties. Boron-containing compounds have been investigated for their ability to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that certain derivatives can act as inhibitors of proteasomes, which are crucial for protein degradation in cancer cells .
Case Study: Inhibition of Multiple Myeloma
A notable case study involved the development of boronic acid derivatives for the treatment of multiple myeloma. The synthesis of pyridine-2-boronic acid derivatives demonstrated significant cytotoxic effects against myeloma cells in vitro. The mechanism was attributed to the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within the cancer cells .
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Cross-Coupling Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Toluene | 80°C | 85 |
| Negishi Coupling | Ni(cod)₂ | THF | 60°C | 75 |
| Stille Coupling | Pd(PPh₃)₂Cl₂ | DMF | 100°C | 90 |
Material Science
Development of Functional Materials
The unique properties of boronic acids allow them to be used in creating functional materials, such as polymers with responsive characteristics. For example, boronic acid-containing polymers can form hydrogels that respond to pH changes or glucose levels, making them suitable for biomedical applications like drug delivery systems.
Case Study: Boronic Acid Polymers
A study highlighted the synthesis of boronic acid-containing polymers that exhibited selective binding to diols. These materials showed promise for use in sensors and drug delivery systems due to their ability to form reversible covalent bonds with target molecules .
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, activating the compound for subsequent reactions. Molecular targets and pathways involved include the palladium-catalyzed cross-coupling pathway .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological and Industrial Relevance
- Drug Discovery: Imidazo[1,2-a]pyridine derivatives are known for antiviral, anticonvulsant, and kinase-inhibiting activities. The methyl and ethoxycarbonyl groups in the target compound may modulate binding affinity to biological targets, as seen in related CDK inhibitors .
- Cross-Coupling Efficiency : The compound’s boronic acid group facilitates efficient Suzuki-Miyaura reactions with aryl halides, as demonstrated in the synthesis of 6-(4-methoxyphenyl)imidazo[1,2-a]pyridines (). Its reactivity parallels 4-methoxyphenylboronic acid but with enhanced steric control due to the fused imidazole ring .
Commercial Availability and Challenges
- Synthetic Alternatives : Derivatives like 2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester (PN-1675, 96% purity) provide stabilized alternatives for storage and transport .
Biological Activity
2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure
The compound has a complex structure that includes a boronic acid functional group, which is known for its ability to interact with various biological targets. The chemical formula is , and its structure is critical for its biological activity.
Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with diols and amino acids. This property enables them to act as enzyme inhibitors, particularly against β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Klebsiella pneumoniae and Escherichia coli, which are known to harbor β-lactamase enzymes.
- Enzyme Inhibition : The compound acts as a competitive inhibitor of KPC and SHV β-lactamases. Studies have demonstrated that it can effectively reduce the activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics in resistant strains .
Case Studies
- Inhibition Studies : A study conducted on a series of boronic acid derivatives, including this compound, revealed that it has an IC50 value lower than 600 nM against KPC-2 and SHV-1 β-lactamases. This indicates a strong inhibitory effect compared to other tested compounds .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of boronic acids have shown that modifications in the R groups significantly affect their inhibitory potency. The presence of specific substituents in the imidazo ring enhances binding affinity and selectivity towards β-lactamases .
Table 1: Inhibitory Potency of Boronic Acid Derivatives
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | <600 | KPC-2 |
| Compound A (Control) | >1000 | KPC-2 |
| Compound B | 400 | SHV-1 |
| Compound C | 700 | SHV-1 |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclization of 2-aminopyridine derivatives with α-bromo ketones to form the imidazo[1,2-a]pyridine core, as seen in analogous compounds .
- Step 2 : Introduction of the boronic acid group via Miyaura borylation, often using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts under inert conditions .
- Step 3 : Esterification with ethoxycarbonyl groups using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Key considerations : Optimize reaction temperatures (e.g., 80–100°C for borylation) and solvent choices (e.g., THF or dioxane for Suzuki-Miyaura coupling) to enhance yields .
Advanced: How can cross-coupling reaction efficiency be optimized for this boronic acid derivative?
Efficiency in Suzuki-Miyaura coupling depends on:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading, with ligand-to-metal ratios adjusted for sterically demanding substrates .
- Base choice : Na₂CO₃ or Cs₂CO₃ in biphasic solvent systems (e.g., DME/H₂O) to stabilize the boronate intermediate .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 95–120°C) while maintaining >90% purity .
Troubleshooting : Monitor for protodeboronation by maintaining anhydrous conditions and avoiding prolonged heating .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazo[1,2-a]pyridine scaffold and substituent positions (e.g., ethoxycarbonyl at C2, methyl at C7) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns for the boronic acid moiety .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How do steric and electronic effects influence its reactivity in medicinal chemistry applications?
- Steric effects : The 7-methyl group may hinder electrophilic substitution at adjacent positions, directing reactivity to the boronic acid site for bioconjugation or PROTAC design .
- Electronic effects : The electron-withdrawing ethoxycarbonyl group stabilizes the imidazo[1,2-a]pyridine core, enhancing its participation in nucleophilic aromatic substitution (SNAr) .
Case study : In Pd-mediated cross-couplings, electron-deficient aryl halides (e.g., 4-bromophenyl derivatives) show faster reaction kinetics compared to electron-rich counterparts .
Basic: What are the stability and handling protocols for this compound?
- Storage : Store at 0–6°C in airtight, light-protected containers under nitrogen to prevent boronic acid oxidation .
- Handling : Use gloves and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse with copious water (15+ minutes for skin/eyes) .
- Decomposition risks : Hydrolysis of the boronic acid group in aqueous media (pH > 9) necessitates buffered solutions for biological assays .
Advanced: How can computational methods aid in predicting its biological activity?
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with kinase targets (e.g., CDK inhibitors), leveraging the boronic acid’s affinity for serine proteases .
- QSAR models : Correlate substituent effects (e.g., logP of ethoxycarbonyl vs. methyl) with antibacterial IC₅₀ values from in vitro assays .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (low for this polar boronic acid) and CYP450 inhibition risks .
Basic: What are the common impurities observed during synthesis, and how are they resolved?
- Byproducts : Protodeboronated imidazo[1,2-a]pyridine (due to moisture) or ester hydrolysis products (from acidic conditions) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc 4:1) or recrystallization (toluene/hexane) effectively removes impurities .
- Quality control : Track residual Pd (ICP-MS) to ensure <10 ppm levels for in vivo studies .
Advanced: What strategies address low yields in multi-component reactions involving this compound?
- Pre-activation : Convert the boronic acid to its more reactive trifluoroborate salt using KHF₂ .
- Solvent optimization : Switch from THF to DMAc or DMF for better solubility of polar intermediates .
- Catalyst screening : Test Pd-XPhos or SPhos for bulky substrates, which reduce steric hindrance at the coupling site .
Basic: How is the boronic acid functionality utilized in bioconjugation or prodrug design?
- Bioconjugation : React with diols (e.g., salicylhydroxamic acid) to form pH-sensitive boronate esters for targeted drug delivery .
- Prodrug activation : Leverage esterase-mediated cleavage of the ethoxycarbonyl group in physiological conditions .
Advanced: What mechanistic insights explain contradictory reactivity in halogenation vs. cross-coupling reactions?
- Competitive pathways : Bromination (e.g., NBS) at the C3 position competes with Suzuki coupling at C6; directing groups (e.g., methyl at C7) control regioselectivity .
- Kinetic vs. thermodynamic control : Lower temperatures favor boronic acid coupling, while higher temperatures promote halogenation side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
